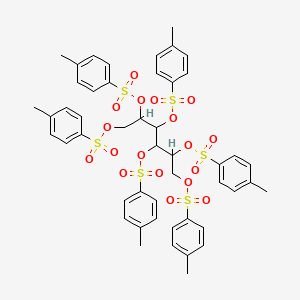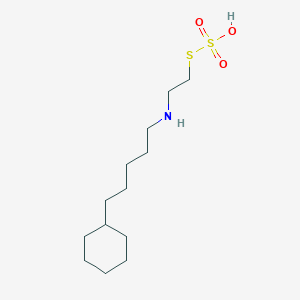![molecular formula C20H25NO2 B14709284 1-[2-(2-Phenoxyphenoxy)propyl]piperidine CAS No. 23370-94-7](/img/structure/B14709284.png)
1-[2-(2-Phenoxyphenoxy)propyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Phenoxyphenoxy)propyl]piperidine is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes two phenoxy groups attached to a propyl chain, which is further connected to a piperidine ring.
准备方法
The synthesis of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves several steps. One common method includes the reaction of 2-(2-Phenoxyphenoxy)propyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-[2-(2-Phenoxyphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[2-(2-Phenoxyphenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用机制
The mechanism of action of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and receptors involved in disease processes .
相似化合物的比较
1-[2-(2-Phenoxyphenoxy)propyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioactive properties.
Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and organic molecules.
Substituted Piperidines: These include compounds with various functional groups attached to the piperidine ring, each with unique properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
属性
CAS 编号 |
23370-94-7 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-[2-(2-phenoxyphenoxy)propyl]piperidine |
InChI |
InChI=1S/C20H25NO2/c1-17(16-21-14-8-3-9-15-21)22-19-12-6-7-13-20(19)23-18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3 |
InChI 键 |
QNMKSVIJUVXRII-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCCC1)OC2=CC=CC=C2OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)






